molecular formula C18H20N4O5S2 B2528058 2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide CAS No. 851410-25-8

2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide

Cat. No. B2528058
CAS RN: 851410-25-8
M. Wt: 436.5
InChI Key: MNKJHOHYVUXNCC-UHFFFAOYSA-N
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Description

The compound "2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide" is a chemical entity that appears to be a derivative of thieno[3,2-d]pyrimidin, which is a bicyclic molecule containing a thiophene ring fused to a pyrimidine ring. The molecule also contains a methoxyethyl group, a nitrophenyl group, and an acetamide moiety, indicating a complex structure with potential for varied chemical properties and biological activity.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in the literature. For instance, the synthesis of N1-(2-Methoxy-4-pyrimidyl)sulfanilamide, a compound with a similar pyrimidine core, was achieved through condensation reactions involving 4-amino-2-methoxy-pyrimidine with different sulfonyl chlorides, including p-acetaminobenzenesulfonyl chloride and p-nitrobenzenesulfonyl chloride . This suggests that the synthesis of the compound may also involve condensation reactions, possibly utilizing a methoxyethyl-pyrimidine precursor and a nitrophenyl-acetamide or related sulfonyl chloride.

Molecular Structure Analysis

The molecular structure of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides has been characterized by a folded conformation around the methylene carbon atom of the thioacetamide bridge . This folding results in the pyrimidine ring being inclined at significant angles to the benzene ring, which could affect the electronic distribution and reactivity of the molecule. The presence of an intramolecular N—H⋯N hydrogen bond stabilizes this conformation . The compound likely shares some of these structural features, which would influence its chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

While specific chemical reactions of the compound "2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide" are not detailed in the provided papers, the presence of functional groups such as the nitro group, acetamide, and sulfanyl suggests that it could participate in various chemical reactions. The nitro group could undergo reduction to an amine, the acetamide could be involved in hydrolysis, and the sulfanyl group might engage in oxidation or conjugation reactions. These reactions would be influenced by the molecule's conformation and electronic properties as indicated by the structural analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structural features and the presence of specific functional groups, one can infer that the compound may exhibit moderate solubility in polar solvents due to the methoxy and acetamide groups. The nitro group could confer reactivity towards reducing agents, and the overall molecular conformation might affect the compound's crystallinity and melting point. The intramolecular hydrogen bond observed in related molecules could also impact the boiling point and stability of the compound.

Scientific Research Applications

Advanced Oxidation Processes

The chemical has structural similarities to acetaminophen (ACT), and research has shown that advanced oxidation processes (AOPs) are effective in treating ACT in aqueous media. This involves understanding the kinetics, mechanisms, and by-products of the degradation process. Such studies are vital in enhancing the degradation of similar compounds by AOP systems, thereby contributing to water purification and environmental protection (Qutob et al., 2022).

Carcinogenicity Evaluation

Research has also been conducted on the thiophene analogues of certain carcinogens, focusing on their synthesis and evaluation for potential carcinogenicity. This type of study is crucial for understanding the structural and chemical properties that contribute to carcinogenic behavior, which can be relevant when studying similar compounds (Ashby et al., 1978).

Atmospheric Chemistry

The compound's structural relation to nitrophenols makes research on the atmospheric occurrence of nitrophenols relevant. Understanding the sources, pathways, and effects of atmospheric nitrophenols, including their formation from combustion and secondary formation in the atmosphere, can provide insights into environmental pollution and strategies for mitigation (Harrison et al., 2005).

Synthesis and Pharmacological Activities

Studies on the synthesis and pharmacological activities of related compounds, such as clopidogrel and piracetam, are significant. They provide a comprehensive understanding of the synthetic methodologies, pharmacological properties, and potential therapeutic applications. This knowledge can be extrapolated to understand the synthesis pathways and potential applications of related compounds (Saeed et al., 2017; Dhama et al., 2021).

Medicinal Properties of Derivatives

Research on the medicinal properties of structurally similar compounds, such as their use as sedative hypnotics or in the treatment of insomnia, is also relevant. Understanding the pharmacological profile, efficacy, and metabolic pathways of these compounds can offer valuable insights into the potential medicinal applications of the compound (Heydorn, 2000).

properties

IUPAC Name

2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S2/c1-11-9-14-16(29-11)17(24)21(7-8-27-2)18(20-14)28-10-15(23)19-12-3-5-13(6-4-12)22(25)26/h3-6,11H,7-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKJHOHYVUXNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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